Tavaborol

Übersicht

Beschreibung

Tavaborole wird hauptsächlich als topische Behandlung für Onychomykose eingesetzt, einer Pilzinfektion der Zehennägel und des Nagelbetts, die durch Trichophyton rubrum und Trichophyton mentagrophytes verursacht wird . Tavaborole wird unter dem Markennamen Kerydin vertrieben und wurde im Juli 2014 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tavaborole kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, an denen Boronsäuren und fluorierte aromatische Verbindungen beteiligt sind. Eine gängige Methode umfasst die Cyclisierung von 5-Fluor-2-hydroxybenzaldehyd mit Boronsäure unter bestimmten Bedingungen, um die Benzoxaborol-Ringstruktur zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Tavaborole mit Hilfe von Hochshear-Homogenisierungs- und Ultraschallverfahren hergestellt, um feste Lipid-Nanopartikel (SLNs) zu erzeugen. Diese Nanopartikel werden dann zu topischen Gelen formuliert, um eine verbesserte Abgabe und Wirksamkeit zu erreichen .

Wirkmechanismus

Target of Action

Tavaborole primarily targets the Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) .

Mode of Action

Tavaborole exerts its antifungal activity by blocking cellular protein synthesis. It forms an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase . This interaction inhibits the function of LeuRS, thereby disrupting protein synthesis within the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by tavaborole is the protein synthesis pathway in fungi. By inhibiting LeuRS, tavaborole disrupts the ligation of L-leucine to tRNA(Leu), a critical step in protein synthesis . This disruption affects the downstream effects of protein synthesis, leading to termination of cell growth and eventually cell death .

Pharmacokinetics

Tavaborole has the ability to fully penetrate through the human nail . After a single dose, the mean peak concentration (Cmax) of tavaborole was 3.54 ± 2.26 ng/mL, and the mean AUClast was 44.4 ± 25.5 ng hr/mL . After 2 weeks of daily dosing, the mean Cmax was 5.17 ± 3.47 ng/mL, and the mean AUCτ was 75.8 ± 44.5 ng hr/mL . These properties impact the bioavailability of tavaborole, allowing it to effectively reach its target and exert its antifungal activity .

Result of Action

The inhibition of protein synthesis by tavaborole leads to the termination of fungal cell growth and eventually cell death . This eliminates the fungal infection, making tavaborole an effective treatment for onychomycosis, a fungal infection of the nail and nail bed .

Action Environment

The action of tavaborole is influenced by the environment in which it is applied. For instance, the ability of tavaborole to penetrate the human nail is crucial for its efficacy in treating onychomycosis

Wissenschaftliche Forschungsanwendungen

Tavaborole hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Bor-basierten antimykotischen Wirkstoffen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf das Wachstum von Pilzzellen und die Proteinsynthese.

Medizin: Wird hauptsächlich zur Behandlung von Onychomykose eingesetzt, wobei laufende Forschung zu seinem Potenzial für die Behandlung anderer Pilzinfektionen betrieben wird.

Industrie: Wird in der Formulierung von topischen antimykotischen Behandlungen und in der Entwicklung neuer Wirkstofffreisetzungssysteme eingesetzt

5. Wirkmechanismus

Tavaborole übt seine antimykotische Wirkung aus, indem es Leucyl-tRNA-Synthetase hemmt, ein essentielles Enzym, das für die Proteinsynthese in Pilzen erforderlich ist. Durch die Bildung eines Addukts mit dem Enzym blockiert Tavaborole die Ligation von L-Leucin an tRNA, was zur Beendigung der Proteinsynthese und anschließendem Absterben der Pilzzelle führt .

Ähnliche Verbindungen:

Ciclopirox: Ein weiteres topisches Antimykotikum, das bei Onychomykose eingesetzt wird.

Efinaconazol: Ein topisches Antimykotikum mit einem ähnlichen Wirkmechanismus.

Terbinafin: Ein orales und topisches Antimykotikum, das bei verschiedenen Pilzinfektionen eingesetzt wird

Vergleich: Tavaborole ist aufgrund seiner Bor-basierten Struktur einzigartig, die es ihm ermöglicht, besser in den Nagel einzudringen als einige andere Antimykotika. Sein Wirkmechanismus, der auf Leucyl-tRNA-Synthetase abzielt, unterscheidet sich auch von anderen Antimykotika wie Terbinafin, das Squalen-Epoxidase hemmt .

Biochemische Analyse

Biochemical Properties

Tavaborole functions by inhibiting Leucyl-tRNA synthetase, or LeuRS, an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) . This interaction between Tavaborole and LeuRS is crucial for its antifungal activity.

Cellular Effects

Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase . This inhibition of protein synthesis leads to termination of cell growth and then cell death, eliminating the fungal infection .

Molecular Mechanism

The molecular mechanism of Tavaborole involves the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, which blocks cellular protein synthesis . This interaction inhibits the essential fungal enzyme Leucyl-tRNA synthetase, or LeuRS, which is required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) .

Temporal Effects in Laboratory Settings

In laboratory settings, Tavaborole has been shown to have long-term effects on cellular function. For example, it not only slowed resistance occurrence of aminoglycosides but also reduced invasiveness of E.coli in combination with tobramycin .

Metabolic Pathways

Tavaborole undergoes extensive metabolism. Metabolite profiling revealed trace levels of a sulfated-conjugate and a benzoic acid metabolite, consistent with the known biotransformation of Tavaborole .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tavaborole can be synthesized through a series of chemical reactions involving boronic acids and fluorinated aromatic compounds. One common method involves the cyclization of 5-fluoro-2-hydroxybenzaldehyde with boronic acid under specific conditions to form the benzoxaborole ring structure .

Industrial Production Methods: In industrial settings, Tavaborole is produced using high shear homogenization and ultrasonication techniques to create solid lipid nanoparticles (SLNs). These nanoparticles are then formulated into topical gels for enhanced delivery and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tavaborole durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tavaborole kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Boratom innerhalb der Verbindung modifizieren.

Substitution: Substitutionsreaktionen können an den Fluor- oder Hydroxylgruppen stattfinden und zur Bildung neuer Verbindungen führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Benzoxaborol-Derivate mit modifizierten antimykotischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Ciclopirox: Another topical antifungal used for onychomycosis.

Efinaconazole: A topical antifungal with a similar mechanism of action.

Terbinafine: An oral and topical antifungal used for various fungal infections

Comparison: Tavaborole is unique due to its boron-based structure, which allows it to penetrate the nail more effectively than some other antifungals. Its mechanism of action, targeting leucyl-tRNA synthetase, is also distinct from other antifungals like terbinafine, which inhibits squalene epoxidase .

Eigenschaften

IUPAC Name |

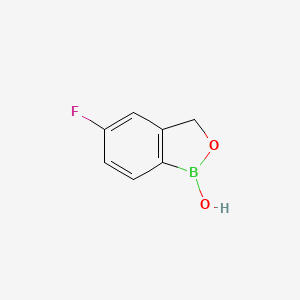

5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQDNHWZDQTITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169888 | |

| Record name | Tavaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Freely soluble in ethanol, propylene glycol | |

| Record name | Tavaborole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase., The broad-spectrum benzoxaborole antifungal AN2690 /tavaborole/ blocks protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS) via a novel oxaborole tRNA trapping mechanism in the editing site. Herein, one set of resistance mutations is at Asp487 outside the LeuRS hydrolytic editing pocket, in a region of unknown function. It is located within a eukaryote/archaea specific insert I4, which forms part of a cap over a benzoxaborole-AMP that is bound in the LeuRS CP1 domain editing active site. Mutational and biochemical analysis at Asp487 identified a salt bridge between Asp487 and Arg316 in the hinge region of the I4 cap of yeast LeuRS that is critical for tRNA deacylation. We hypothesize that this electrostatic interaction stabilizes the cap during binding of the editing substrate for hydrolysis., The mechanism of action of tavaborole against susceptible fungi involves inhibition of fungal protein synthesis by inhibition of an aminoacyl-transfer ribonucleic acid (tRNA) synthetase (AARS). Tavaborole inhibits the editing domain of leucyl-tRNA synthetase and exhibits good relative selectivity for this fungal enzyme., Leucyl-tRNA synthetase (LeuRS) specifically links leucine to the 3' end of tRNA(leu) isoacceptors. The overall accuracy of the two-step aminoacylation reaction is enhanced by an editing domain that hydrolyzes mischarged tRNAs, notably ile-tRNA(leu). We present crystal structures of the editing domain from two eukaryotic cytosolic LeuRS: human and fungal pathogen Candida albicans. In comparison with previous structures of the editing domain from bacterial and archeal kingdoms, these structures show that the LeuRS editing domain has a conserved structural core containing the active site for hydrolysis, with distinct bacterial, archeal, or eukaryotic specific peripheral insertions. It was recently shown that the benzoxaborole antifungal compound AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-1,2-benzoxaborole) inhibits LeuRS by forming a covalent adduct with the 3' adenosine of tRNA(leu) at the editing site, thus locking the enzyme in an inactive conformation. To provide a structural basis for enhancing the specificity of these benzoxaborole antifungals, we determined the structure at 2.2 A resolution of the C. albicans editing domain in complex with a related compound, AN3018 (6-(ethylamino)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol), using AMP as a surrogate for the 3' adenosine of tRNA(leu). The interactions between the AN3018-AMP adduct and C. albicans LeuRS are similar to those previously observed for bacterial LeuRS with the AN2690 adduct, with an additional hydrogen bond to the extra ethylamine group. However, compared to bacteria, eukaryotic cytosolic LeuRS editing domains contain an extra helix that closes over the active site, largely burying the adduct and providing additional direct and water-mediated contacts. Small differences between the human domain and the fungal domain could be exploited to enhance fungal specificity., Aminoacyl-transfer RNA (tRNA) synthetases, which catalyze the attachment of the correct amino acid to its corresponding tRNA during translation of the genetic code, are proven antimicrobial drug targets. We show that the broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), in development for the treatment of onychomycosis, inhibits yeast cytoplasmic leucyl-tRNA synthetase by formation of a stable tRNA(Leu)-AN2690 adduct in the editing site of the enzyme. Adduct formation is mediated through the boron atom of AN2690 and the 2'- and 3'-oxygen atoms of tRNA's3'-terminal adenosine. The trapping of enzyme-bound tRNA(Leu) in the editing site prevents catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis. This result establishes the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors., A new class of antimicrobial benzoxaborole compounds was identified as a potent inhibitor of leucyl-tRNA synthetase (LeuRS) and therefore of protein synthesis. In a novel mechanism, AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) blocks fungal cytoplasmic LeuRS by covalently trapping tRNA(Leu) in the editing site of the enzyme's CP1 domain. However, some resistant mutation sites are located outside of the CP1 hydrolytic editing active site. Thus, their mode of action that undermines drug inhibition was not understood. A combination of X-ray crystallography, molecular dynamics, metadynamics, biochemical experiments, and mutational analysis of a distal benzoxaborole-resistant mutant uncovered a eukaryote-specific tyrosine "switch" that is critical to tRNA-dependent post-transfer editing. The tyrosine "switch" has three states that shift between interactions with a lysine and the 3'-hydroxyl of the tRNA terminus, to inhibit or promote post-transfer editing. The oxaborole's mechanism of action capitalizes upon one of these editing active site states. This tunable editing mechanism in eukaryotic and archaeal LeuRSs is proposed to facilitate precise quality control of aminoacylation fidelity. These mechanistic distinctions could also be capitalized upon for development of the benzoxaboroles as a broad spectrum antibacterial. | |

| Record name | Tavaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tavaborole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

174671-46-6 | |

| Record name | Tavaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tavaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174671466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tavaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tavaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAVABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K124A4EUQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tavaborole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tavaborole?

A: Tavaborole exerts its antifungal activity by inhibiting the fungal leucyl-tRNA synthetase (LeuRS) enzyme. [] This enzyme plays a crucial role in fungal protein synthesis by attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, Tavaborole disrupts protein synthesis, ultimately leading to fungal cell death. [, ]

Q2: How does Tavaborole’s structure contribute to its nail penetration?

A: Tavaborole is characterized by its low molecular weight and slight water solubility, both of which enhance its ability to penetrate the nail plate. [, ] Additionally, the boron atom in its structure plays a key role in facilitating nail penetration. [, ]

Q3: What is the molecular formula and weight of Tavaborole?

A: Tavaborole has the molecular formula C8H7BFO3 and a molecular weight of 194.0 g/mol. []

Q4: Are there any spectroscopic data available for Tavaborole?

A: While specific spectroscopic data isn't detailed in the provided research, techniques like 1H NMR, 13C NMR, 11B NMR, and 19F NMR are commonly employed to characterize Tavaborole and its derivatives. [, , ]

Q5: What types of fungi is Tavaborole effective against?

A: Tavaborole exhibits broad-spectrum antifungal activity against dermatophytes, yeasts, and molds. [, ]

Q6: What is the primary clinical indication for Tavaborole?

A: Tavaborole is primarily indicated for the topical treatment of toenail onychomycosis caused by the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. [, , , , , ]

Q7: How does Tavaborole compare to other topical treatments for onychomycosis?

A: In vitro and ex vivo studies have shown that Tavaborole demonstrates superior nail penetration compared to Ciclopirox, another topical antifungal agent. [, , ] Clinical trials have also demonstrated that Tavaborole is more effective than Ciclopirox in treating toenail onychomycosis. [, , , ]

Q8: Has Tavaborole shown any potential for treating other fungal infections?

A: While primarily used for onychomycosis, recent research suggests Tavaborole may have potential for treating other fungal infections, such as those caused by Paecilomyces lilacinus. [] Further studies are needed to confirm these initial findings.

Q9: Can Tavaborole be used in pediatric patients?

A: A Phase 4 open-label study showed that Tavaborole was well-tolerated in pediatric patients with onychomycosis, and the safety, pharmacokinetic, and efficacy profiles were comparable to those observed in adults. []

Q10: Is resistance to Tavaborole a concern?

A: While rare, in vitro studies have reported the emergence of Trichophyton rubrum strains resistant to Tavaborole. [] These resistant strains typically exhibit a 4- to 8-fold increase in the minimum inhibitory concentration (MIC) of the drug. []

Q11: Does cross-resistance exist between Tavaborole and other antifungal agents?

A: The currently available research doesn't indicate cross-resistance between Tavaborole and other antifungal classes. []

Q12: What strategies can improve Tavaborole’s stability?

A: Formulating Tavaborole as pharmaceutical cocrystals with compounds like p-aminobenzoic acid or salicylic acid has shown promise in enhancing its thermal, chemical, and hygroscopic stability. []

Q13: What is the safety profile of Tavaborole?

A: Tavaborole is generally well-tolerated with a favorable safety profile. [, , , ] Systemic absorption following topical application is limited, minimizing the risk of systemic adverse effects. [, ]

Q14: What are the most common adverse events associated with Tavaborole?

A: The most common adverse events reported with Tavaborole are localized reactions at the application site. [, ] These reactions are usually mild to moderate in severity and include ingrown toenail, exfoliation, erythema, and dermatitis. [, ]

Q15: Has Tavaborole shown any carcinogenic potential in preclinical studies?

A: Two-year carcinogenicity studies in mice and rats revealed no evidence of Tavaborole-related neoplasms. [] Based on these findings, Tavaborole is considered non-carcinogenic. []

Q16: How is Tavaborole absorbed, distributed, metabolized, and excreted (ADME)?

A: Following topical application, Tavaborole exhibits limited systemic absorption. [, ] Specific details regarding its distribution, metabolism, and excretion are limited in the provided research.

Q17: What analytical methods are used to quantify Tavaborole?

A: Several analytical techniques are employed to quantify Tavaborole in biological samples, including high-performance liquid chromatography (HPLC) coupled with UV detection (HPLC-UV). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.